

literature review of 2,7-Diamino-9H-fluoren-9-one

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Compound of Interest

Compound Name: 2,7-Diamino-9H-fluoren-9-one

Cat. No.: B1593608

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An In-depth Technical Guide to **2,7-Diamino-9H-fluoren-9-one**: Synthesis, Properties, and Applications

Introduction: The Versatile Fluorenone Core

2,7-Diamino-9H-fluoren-9-one is a highly versatile aromatic organic compound built upon a fluorenone backbone. Its structure, characterized by a central carbonyl group and amino functionalities at the 2 and 7 positions, imparts a unique combination of rigidity, electronic properties, and reactive potential. This makes it a valuable building block and key intermediate in diverse fields, ranging from medicinal chemistry to advanced material science. The fluorene scaffold itself is known for its planarity, thermal stability, and favorable electronic characteristics, which are further modulated by the diamino substitution, making it a molecule of significant interest for researchers and drug development professionals.^{[1][2]}

The strategic placement of the two amino groups provides reactive sites for further chemical modifications, allowing for the construction of complex, symmetrical, or asymmetrical molecules.^[3] This adaptability is central to its utility, enabling the synthesis of a wide array of derivatives with tailored biological activities and photophysical properties.

Physicochemical and Structural Properties

2,7-Diamino-9H-fluoren-9-one is typically a brown to dark brown solid at room temperature.^[4] Its core structure consists of a tricyclic fluorene system with a ketone at position 9 and primary amine groups at positions 2 and 7.

Table 1: Key Properties of **2,7-Diamino-9H-fluoren-9-one**

Property	Value	Reference
CAS Number	2915-84-6	[4][5][6][7]
Molecular Formula	C ₁₃ H ₁₀ N ₂ O	[4][5][6][7][8]
Molecular Weight	210.23 g/mol	[4][6][7]
Appearance	Brown to dark brown solid	[4]
Melting Point	~290 °C	[4]
Boiling Point	526.6 ± 43.0 °C (Predicted)	[4][6]
Density	~1.41-1.42 g/cm ³	[4][6]
Topological Polar Surface Area	69.1 Å ²	[7]
Purity	Typically ≥97%	[5][6]

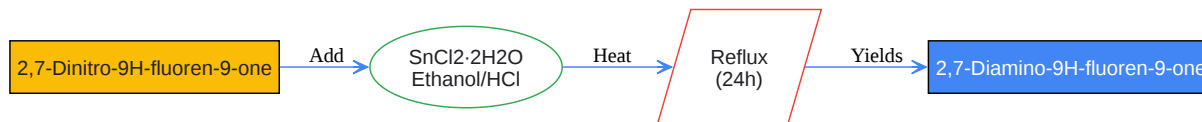
Caption: Chemical structure of **2,7-Diamino-9H-fluoren-9-one**.

Synthesis and Characterization

The most prevalent and reliable synthesis of **2,7-Diamino-9H-fluoren-9-one** involves the reduction of its dinitro precursor, 2,7-dinitro-9H-fluoren-9-one. This starting material is readily accessible through the nitration of fluorenone.[9] The reduction of the nitro groups to amines is a critical step, commonly achieved with high efficiency using reagents like stannous chloride (SnCl₂) in an acidic medium.

General Synthesis Workflow

The transformation from the dinitro precursor to the diamino product is a cornerstone reaction, enabling access to this versatile scaffold. The causality behind using stannous chloride is its effectiveness as a reducing agent for aromatic nitro groups, providing good yields under relatively mild conditions. The acidic environment (typically ethanol or acetic acid with HCl) is crucial for the reaction mechanism to proceed efficiently.[3][10]



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Caption: General workflow for the synthesis of **2,7-Diamino-9H-fluoren-9-one**.

Detailed Experimental Protocol: Synthesis via Nitro Reduction

This protocol is a self-validating system adapted from established literature procedures.[3] The validation comes from the purification and subsequent characterization steps which confirm the identity and purity of the final product.

Materials:

- 2,7-Dinitro-9H-fluoren-9-one
- Stannous chloride dihydrate (SnCl₂·2H₂O)
- Ethanol
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Ethyl acetate
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

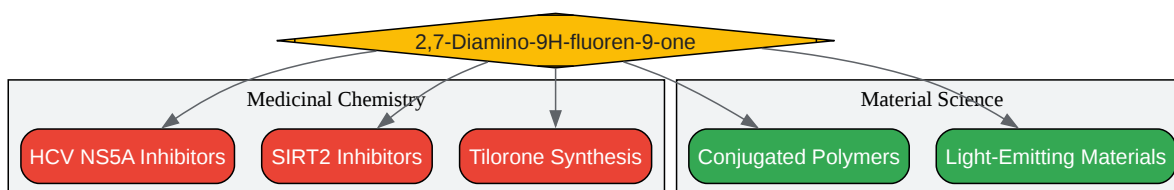
- **Reaction Setup:** Suspend 2,7-dinitro-9H-fluoren-9-one (1 mmol) and SnCl₂·2H₂O (8 mmol) in ethanol in a round-bottom flask equipped with a reflux condenser.
- **Reflux:** Heat the reaction mixture to reflux and maintain for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

- **Work-up:** After cooling the reaction mixture to room temperature, concentrate it in vacuo to remove the ethanol.
- **Neutralization:** Dilute the residue with water and carefully adjust the pH to 8-9 by adding a saturated aqueous NaHCO₃ solution. This step is crucial to neutralize the acid and deprotonate the amine groups, making them soluble in the organic extraction solvent.
- **Extraction:** Extract the aqueous mixture with ethyl acetate (3 x 10 mL). The diamino product will partition into the organic layer.
- **Drying and Concentration:** Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
- **Purification:** The crude product can be used directly for many applications or further purified by column chromatography or recrystallization to achieve high purity.[3]

Characterization: The identity and purity of the synthesized **2,7-Diamino-9H-fluoren-9-one** are confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).[11][12]

Key Applications in Research and Development

The unique structure of **2,7-Diamino-9H-fluoren-9-one** makes it a privileged scaffold in both medicinal chemistry and material science.



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Caption: Major application areas for **2,7-Diamino-9H-fluoren-9-one**.

Medicinal Chemistry: A Scaffold for Bioactive Molecules

The diamino groups at the 2 and 7 positions serve as ideal anchor points for building symmetrical molecules, a strategy often employed in drug design to enhance binding affinity and specificity.

- **Antiviral Agents (HCV Inhibitors):** Symmetrical derivatives of 2,7-diaminofluorene have been synthesized and identified as highly potent inhibitors of the Hepatitis C Virus (HCV) NS5A protein.[\[10\]](#) By coupling amino acids and other moieties to the core scaffold, researchers have developed compounds with picomolar inhibitory activity, demonstrating the value of this fluorene backbone in antiviral drug discovery.[\[10\]](#)
- **Enzyme Inhibitors (SIRT2):** The 2,7-disubstituted 9H-fluoren-9-one framework has been successfully used to design selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in cancer and neurodegenerative diseases.[\[3\]](#) The symmetrical design allows for consistent binding interactions within the enzyme's active site, leading to potent and selective inhibition.[\[3\]](#)
- **Intermediate for Tilorone Synthesis:** **2,7-Diamino-9H-fluoren-9-one** is a key intermediate in the synthesis of Tilorone.[\[13\]](#) Tilorone is an orally available interferon inducer with a broad spectrum of antiviral activity.[\[13\]](#)[\[14\]](#) The synthesis involves converting the diamino groups into dihydroxy groups via a diazotization reaction, followed by etherification to yield the final drug substance.[\[13\]](#)

Material Science: Building Blocks for Functional Materials

The rigid, planar, and conjugated nature of the fluorenone core is highly desirable for creating organic electronic materials.

- **Light-Emitting Polymers:** The molecule is used to synthesize main-chain ionic polymers, such as poly(pyridinium salt)s containing fluorene moieties.[\[12\]](#) These polymers exhibit lyotropic liquid-crystalline properties and can emit green or blue light, making them suitable for applications in organic light-emitting diodes (OLEDs) and sensors.[\[12\]](#)

- Photoconducting Materials: The parent compound, 2,7-dinitro-9-fluorenone, is used as a photoconducting material, highlighting the inherent electronic properties of the fluorenone system that are carried through to its derivatives.[15]

Future Outlook

The continued exploration of **2,7-Diamino-9H-fluoren-9-one** and its derivatives holds significant promise. In medicinal chemistry, its role as a rigid scaffold for designing specific enzyme inhibitors and antiviral agents is likely to expand. The symmetrical nature of the molecule provides a robust platform for structure-activity relationship (SAR) studies. In material science, the development of new fluorenone-based polymers and small molecules could lead to more efficient and stable organic electronic devices. As synthetic methodologies become more advanced, the ability to precisely functionalize the fluorenone core will unlock new applications in fields such as chemical sensing and catalysis.[16]

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